Crosstide trifluoroacetate

Kinase kinetics Michaelis‑Menten parameter Substrate affinity

Eliminate kinase assay variability caused by uncharacterized peptide substrates. Crosstide trifluoroacetate is a rigorously validated GSK3-derived peptide (GRPRTSSFAEG) with a defined Km of 4 µM for Akt/PKB, enabling reproducible normalization across experimental replicates. - Enables unified assay format for pan-PKB isoforms (α, β, γ) and SGK3, reducing separate substrate procurement. - Supplied as lyophilized TFA salt, compatible with radiometric and non-radiometric detection platforms (e.g., TR-FRET). - Consistent performance benchmarked in published studies ensures cross-study comparability for immunoprecipitated and recombinant Akt.

Molecular Formula C50H78F3N17O19
Molecular Weight 1278.3 g/mol
Cat. No. B10825728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrosstide trifluoroacetate
Molecular FormulaC50H78F3N17O19
Molecular Weight1278.3 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C48H77N17O17.C2HF3O2/c1-24(38(74)59-28(14-15-35(70)71)39(75)56-21-36(72)73)57-41(77)30(19-26-9-4-3-5-10-26)61-42(78)31(22-66)62-43(79)32(23-67)63-45(81)37(25(2)68)64-40(76)27(11-6-16-54-47(50)51)60-44(80)33-13-8-18-65(33)46(82)29(58-34(69)20-49)12-7-17-55-48(52)53;3-2(4,5)1(6)7/h3-5,9-10,24-25,27-33,37,66-68H,6-8,11-23,49H2,1-2H3,(H,56,75)(H,57,77)(H,58,69)(H,59,74)(H,60,80)(H,61,78)(H,62,79)(H,63,81)(H,64,76)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55);(H,6,7)/t24-,25+,27-,28-,29-,30-,31-,32-,33-,37-;/m0./s1
InChIKeyKBSHTPYYPODSQM-GCBPKDEWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crosstide trifluoroacetate: Akt/PKB Kinase Substrate


Crosstide trifluoroacetate (CAS 171783-05-4) is a synthetic peptide substrate (sequence GRPRTSSFAEG; molecular weight 1164.2) corresponding to the glycogen synthase kinase‑3 (GSK3) phosphorylation motif recognized by Akt/protein kinase B (PKB) . As a trifluoroacetate (TFA) salt, it is supplied as a lyophilized solid suitable for reconstitution in aqueous buffers and is widely employed in in vitro kinase assays to measure Akt catalytic activity . The peptide is also recognized by MAPKAP kinase‑1 and p70S6K .

Workflow

Akt/PKB peptide substrate for in vitro kinase activity measurement

Recognition

Reported pan-PKB isoform and GSK3 motif recognition context

Format

TFA salt, lyophilized solid for aqueous buffer reconstitution

Crosstide vs. Generic Akt Peptide Substrates


Generic Akt peptide substrates exhibit substantial variability in phosphorylation efficiency and baseline background signal, which can mask true kinase activity differences or inflate assay noise [1]. Substituting Crosstide with an uncharacterized or poorly validated peptide may compromise cross‑study comparability and lead to inconsistent kinetic parameter estimates. The quantified Km value for Crosstide (4 µM for Akt/PKB) provides a reproducible benchmark that has been validated across multiple independent studies, enabling reliable normalization of Akt activity . In contrast, the performance characteristics of alternative GSK3‑derived peptides or consensus‑sequence substrates often lack this level of documented reproducibility, introducing uncontrolled variability in kinase assay outcomes.

Generic Akt peptide substrates may exhibit variable phosphorylation efficiency and background signal, which can affect kinase activity interpretation and cross-study comparability.

Undocumented kinetic characterization of alternative substrates may limit assay normalization, as documented benchmark parameters may not transfer directly.

Isoform reactivity profiles of alternative peptides may differ from reported pan-PKB recognition, potentially complicating pan-Akt assay design.

Crosstide trifluoroacetate: Differentiation Evidence


Defined Km for Akt/PKB

Crosstide exhibits a reported Michaelis constant (Km) of 4 µM for Akt/PKB, a value consistently cited across multiple vendor technical datasheets and independent studies . This kinetic parameter defines the substrate concentration at which the phosphorylation rate reaches half‑maximum velocity, providing a reproducible benchmark for assay standardization.

Km for Akt/PKB
Reported

4 µM

Supports assay design and cross-study normalization context

Consistently cited across vendor datasheets and independent studies; source verification recommended

Kinase kinetics Michaelis‑Menten parameter Substrate affinity

Pan-PKB Isoform Reactivity

Crosstide demonstrates similar substrate specificity and phosphorylation efficiency toward PKBα, PKBβ, and PKBγ isoforms . This pan‑isoform reactivity contrasts with certain alternative substrates that may exhibit preferential activity toward a single PKB isoform.

Pan-PKB Isoform Reactivity
Class-level

Similar specificity toward PKBα, PKBβ, and PKBγ

May support pan-isoform screening workflow selection

Qualitative assessment; no fold-difference specified

Isoform specificity PKBα/PKBβ/PKBγ Pan‑Akt substrate

Akt and SGK3 Dual-Kinase Substrate

Crosstide functions not only as an Akt substrate but also as a validated substrate for serum/glucocorticoid‑regulated kinase family member 3 (SGK3) [1]. SGK3 kinase activity has been monitored using Crosstide phosphorylation as a quantitative readout, with assay conditions documented at 100 µM substrate concentration in the presence of PI3P‑containing liposomes [2].

Dual-Kinase Substrate
Head-to-head

Phosphorylated by both Akt/PKB and SGK3

May support parallel Akt and SGK3 activity measurement

SGK3 assay at 100 µM substrate with PI3P-containing liposomes; reported protocol context

SGK3 Serum/glucocorticoid‑regulated kinase Multi‑kinase substrate

Biotinylated and Fluorescent Derivatives Retain Activity

Biotinylated Crosstide (N‑terminal biotin‑GRPRTSSFAEG) and fluorescently labeled derivatives demonstrate enzymatic activity comparable to the unmodified parent peptide . The biotin moiety enables capture on streptavidin‑coated membranes or plates for radiometric and non‑radiometric detection, while fluorescent conjugates are compatible with LanthaScreen™ TR‑FRET and other fluorescence‑based kinase assays .

Derivatized Form Activity
Data to verify

Comparable enzymatic activity to unmodified Crosstide

May support flexible detection platform selection

Qualitative assessment for biotinylated and fluorescent conjugates; independent verification recommended

Biotinylated peptide Fluorescent labeling Detection compatibility

Established Akt Reference Substrate

Crosstide has been utilized as a reference substrate for Akt activity measurements in numerous published studies, including in vitro kinase assays with immunoprecipitated Akt from cell and tissue lysates [1], characterization of Akt1 phospho‑isoforms [2], and evaluation of lipid‑dependent Akt activation [3]. This extensive literature precedent establishes Crosstide as a de facto standard for Akt kinase activity quantification.

Reference Substrate Adoption
Reported

Extensive published literature precedent as Akt activity standard

Supports cross-laboratory result comparison context

Adopted across diverse in vitro assay formats and biological contexts; validation review recommended

Reference substrate Method standardization Cross‑laboratory reproducibility

Crosstide trifluoroacetate: Application Scenarios


Quantitative Akt Kinase Assays

Crosstide is optimally suited for radiometric phosphocellulose kinase assays and non‑radiometric detection platforms (e.g., streptavidin‑capture or TR‑FRET formats) where a well‑characterized Km (4 µM) and consistent pan‑PKB isoform reactivity are required . The availability of biotinylated and fluorescent derivatives enables seamless transition between detection modalities without altering substrate performance characteristics .

Parallel Akt and SGK3 Kinase Assays

Crosstide enables simultaneous assessment of both Akt and SGK3 kinase activities within the same experimental framework, eliminating the need for separate substrate procurement . SGK3 activity can be quantified under defined conditions (100 µM Crosstide; ± PI3P‑containing liposomes) using established protocols .

Akt Activity Normalization Across Samples

Given its extensive use as a reference standard in published Akt activity assays—including immunoprecipitated Akt from cell lysates, muscle tissue, and recombinant phospho‑isoform preparations—Crosstide provides a consistent benchmark for normalizing activity measurements across diverse biological samples .

High-Throughput Pan-Akt Inhibitor Screening

The pan‑PKB isoform reactivity of Crosstide (similar activity toward PKBα, PKBβ, and PKBγ) combined with the availability of derivatized forms compatible with fluorescence‑based HTS platforms (e.g., LANCE Ultra TR‑FRET) makes it suitable for screening compound libraries against all three Akt isoforms in a unified assay format.

Application
Selection Property
Validation Focus
Akt kinase activity measurement studies
Reported Km benchmark context
Cross-study assay normalization review
Parallel Akt/SGK3 activity studies
Dual-kinase substrate context
SGK3 assay condition review
Akt activity normalization across samples
Reference substrate literature context
Inter-laboratory reproducibility review
Pan-Akt inhibitor screening assays
Pan-PKB isoform reactivity context
Isoform-spanning assay format review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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